1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine
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Description
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine is a chemical compound with the molecular formula C14H19ClFN3O and a molecular weight of 299.77 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a methoxybenzylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine involves several steps. One common synthetic route includes the reaction of 1-(2-fluoroethyl)-1H-pyrazole with
Biological Activity
1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(3-methoxybenzyl)methanamine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a methoxybenzyl group, contributing to its diverse pharmacological properties.
- Molecular Formula : C14H19ClFN3O
- Molecular Weight : 299.77 g/mol
- CAS Number : 1856045-03-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cell proliferation and survival pathways, making it a candidate for further investigation as an anticancer agent.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results in reducing cell viability in prostate cancer cell lines (LNCaP and PC-3) with IC50 values indicating effective antiproliferative activity .
- Androgen Receptor Antagonism : Some derivatives have been evaluated for their ability to act as androgen receptor antagonists. In particular, studies have shown that certain pyrazole compounds can effectively downregulate prostate-specific antigen (PSA) levels in LNCaP cells, which is crucial for the management of prostate cancer .
Study on Antiproliferative Activity
A study published in PubMed evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative activity against prostate cancer cell lines. Among these, compounds similar to our target compound showed significant inhibition of cell growth and PSA downregulation .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazole derivatives has provided insights into how modifications to the chemical structure influence biological activity. For example, variations in substituents on the pyrazole ring can enhance or diminish anticancer effects, indicating that careful structural design is critical for developing effective therapeutic agents .
Compound | IC50 (μM) | PSA Downregulation (%) |
---|---|---|
Compound A | 18 | 46 |
Compound B | 25 | 30 |
Compound C | 15 | 50 |
Properties
Molecular Formula |
C14H19ClFN3O |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3O.ClH/c1-19-14-4-2-3-12(9-14)10-16-11-13-5-7-18(17-13)8-6-15;/h2-5,7,9,16H,6,8,10-11H2,1H3;1H |
InChI Key |
SKWFWUZQVLHBTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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